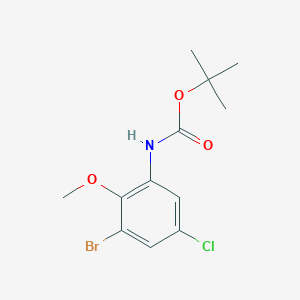![molecular formula C9H9BrO B13501693 [4-(2-Bromoethenyl)phenyl]methanol](/img/structure/B13501693.png)
[4-(2-Bromoethenyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Bromoethenyl)phenyl]methanol: is an organic compound with the molecular formula C9H9BrO. It is characterized by a phenyl ring substituted with a bromoethenyl group and a methanol group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Bromoethenyl)phenyl]methanol typically involves the bromination of a suitable precursor, followed by a reaction with a phenylmethanol derivative. One common method involves the use of bromine (Br2) in the presence of a catalyst to introduce the bromoethenyl group onto the phenyl ring. The reaction conditions often include a solvent such as dichloromethane (CH2Cl2) and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(2-Bromoethenyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form [4-(2-Bromoethyl)phenyl]methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromoethenyl group, leading to the formation of various substituted derivatives. Typical reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH in water, KOtBu in tert-butanol.
Major Products:
Oxidation: 4-(2-Bromoethenyl)benzaldehyde, 4-(2-Bromoethenyl)benzoic acid.
Reduction: 4-(2-Bromoethyl)phenylmethanol.
Substitution: Various substituted phenylmethanol derivatives.
Applications De Recherche Scientifique
Chemistry: [4-(2-Bromoethenyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific biological activities.
Medicine: Research into this compound has explored its potential as a precursor for drug development. Its derivatives may exhibit pharmacological properties that are useful in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mécanisme D'action
The mechanism of action of [4-(2-Bromoethenyl)phenyl]methanol involves its interaction with specific molecular targets. The bromoethenyl group can participate in electrophilic addition reactions, while the phenylmethanol moiety can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparaison Avec Des Composés Similaires
[4-(2-Chloroethenyl)phenyl]methanol: Similar structure but with a chloroethenyl group instead of a bromoethenyl group.
[4-(2-Fluoroethenyl)phenyl]methanol: Contains a fluoroethenyl group, leading to different reactivity and properties.
[4-(2-Iodoethenyl)phenyl]methanol: The presence of an iodoethenyl group results in distinct chemical behavior.
Uniqueness: [4-(2-Bromoethenyl)phenyl]methanol is unique due to the presence of the bromoethenyl group, which imparts specific reactivity patterns. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo analogs.
Propriétés
Formule moléculaire |
C9H9BrO |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
[4-[(E)-2-bromoethenyl]phenyl]methanol |
InChI |
InChI=1S/C9H9BrO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-6,11H,7H2/b6-5+ |
Clé InChI |
OXFSPOLVEGLTIV-AATRIKPKSA-N |
SMILES isomérique |
C1=CC(=CC=C1CO)/C=C/Br |
SMILES canonique |
C1=CC(=CC=C1CO)C=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


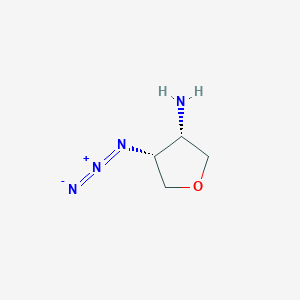

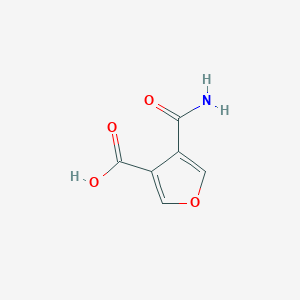
![2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13501636.png)
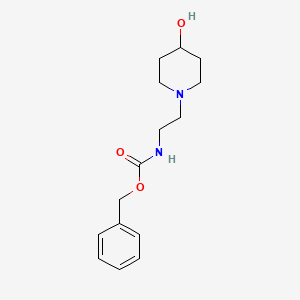
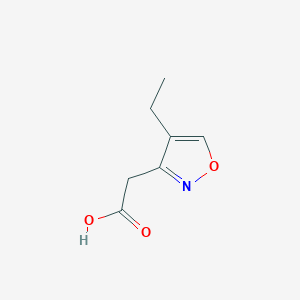


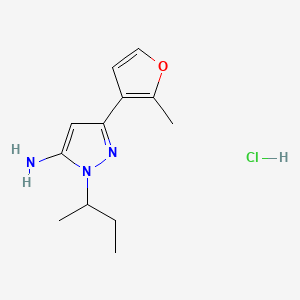
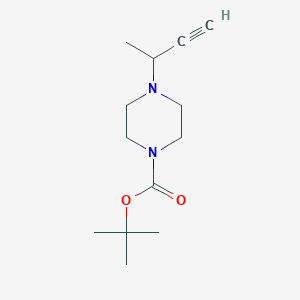

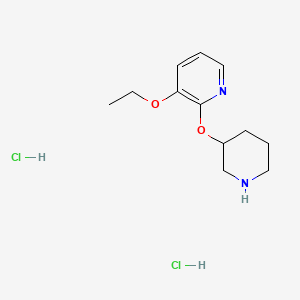
![3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13501687.png)
